molecular formula C13H12ClNO2 B1354728 3-Chloro-4-(4-methoxyphenoxy)aniline CAS No. 31465-41-5

3-Chloro-4-(4-methoxyphenoxy)aniline

Cat. No.: B1354728
CAS No.: 31465-41-5
M. Wt: 249.69 g/mol
InChI Key: VUEVZDKXGIAABF-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-methoxyphenoxy)aniline is an aromatic amine derivative featuring a chloro substituent at the 3-position, a 4-methoxyphenoxy group at the 4-position, and a primary amine functional group. These compounds are frequently employed as intermediates in pharmaceuticals, such as kinase inhibitors (e.g., Lapatinib) and antimalarial agents, due to their ability to modulate biological targets through electronic and steric effects .

Properties

IUPAC Name

3-chloro-4-(4-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEVZDKXGIAABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products:

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

Chemistry:

3-Chloro-4-(4-methoxyphenoxy)aniline is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and polymers .

Biology:

In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial and antifungal properties .

Medicine:

The compound is explored for its potential therapeutic applications. It has shown promise in the development of new drugs for treating infections and other diseases .

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the aniline ring critically influence solubility, polarity, and stability:

Compound Name Substituent Solubility (Water) Solubility (DMSO) Melting Point (°C) Key References
3-Chloro-4-(4-methoxyphenoxy)aniline 4-methoxyphenoxy Low (inferred) High (inferred) Not reported -
3-Chloro-4-(4-chlorophenoxy)aniline 4-chlorophenoxy Very low Soluble Not reported
3-Chloro-4-(3-fluorobenzyloxy)aniline 3-fluorobenzyloxy Insoluble Soluble 78–82
  • Methoxyphenoxy vs. However, both derivatives exhibit low water solubility, necessitating organic solvents like DMSO for dissolution .
  • Benzyloxy vs. Phenoxy: The 3-fluorobenzyloxy group introduces steric bulk and lipophilicity, further reducing water solubility compared to phenoxy analogs .

Antimalarial Activity

  • 3-Chloro-4-(4-chlorophenoxy)aniline: Exhibits antiplasmodial activity with an ED₅₀ of 3.61 mg/kg against Plasmodium falciparum. Hybridization with sarcosine reduces potency (ED₅₀ = 6.49 mg/kg), likely due to solubility limitations .
  • Mechanism: Binds to P. falciparum enoyl acyl carrier protein reductase (PfENR), disrupting fatty acid biosynthesis .

Anticancer and Kinase Inhibition

  • 3-Chloro-4-(3-fluorobenzyloxy)aniline : A key intermediate in Lapatinib synthesis, a dual EGFR/HER2 inhibitor. The fluorobenzyloxy group enhances target binding affinity .
  • Quinazoline Derivatives: 4-Arylaminoquinazolines incorporating chloro-aniline moieties show antiproliferative effects in cancer models .

Stability and Pharmacokinetics

  • Half-Life: Unknown for most analogs, complicating hybrid drug development .
  • Metabolic Fate : Chlorophenyl aniline metabolites (e.g., 3-chloro-4-(trifluoroethoxy)aniline) exhibit low absorption (<1% of dose) in rats, suggesting poor bioavailability .

Key Research Findings and Data Tables

Comparative Bioactivity Data

Compound Biological Target EC₅₀/ED₅₀ (mg/kg) Application Reference
3-Chloro-4-(4-chlorophenoxy)aniline PfENR (antimalarial) 3.61 Antimalarial research
3-Chloro-4-(3-fluorobenzyloxy)aniline EGFR/HER2 (Lapatinib) N/A Kinase inhibitor synthesis
Sarcosine-aniline hybrid PfENR (antimalarial) 6.49 Hybrid drug candidate

Physicochemical Properties

Property 3-Chloro-4-(4-chlorophenoxy)aniline 3-Chloro-4-(3-fluorobenzyloxy)aniline
Molecular Weight (g/mol) 264.69 251.68
LogP (Predicted) 3.8–4.2 4.5
Hydrogen Bond Acceptors 3 3
Topological Polar Surface Area (Ų) 30.5 30.5

Biological Activity

3-Chloro-4-(4-methoxyphenoxy)aniline is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the molecular formula C15H15ClNO3 and a molecular weight of 289.74 g/mol. Its structure features a chloro group at the 3-position of the aniline ring and a methoxyphenoxy group at the 4-position, which contributes to its unique chemical properties.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been suggested that this compound may inhibit chitin synthesis in fungi, making it effective as an antifungal agent. In vitro studies have shown its potential to combat various fungal pathogens, showcasing its utility in agricultural applications as a fungicide.

2. Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may interact with specific proteins involved in cancer pathways, potentially leading to therapeutic effects. For instance, a study evaluated its antiproliferative activity against several cancer cell lines, yielding promising results.

Cell Line IC50 (µM)
L12100.04
CEM0.16
HeLa0.12

These findings indicate that structural modifications can enhance the compound's efficacy against cancer cells, with IC50 values reflecting its potency.

3. Enzyme Interaction

The interactions of this compound with various enzymes suggest possible roles in metabolic pathways. The compound may act as an inhibitor or activator of specific enzymes, contributing to its biological effects.

Case Studies

Case Study 1: Antiplasmodial Activity

A related compound, artesunate-3-Chloro-4-(4-chlorophenoxy)aniline (ATSA), has been studied for its antimalarial activity against Plasmodium falciparum and Plasmodium vivax. The inhibitory concentration (IC50) values were found to be:

Strain IC50 (ng/ml) Selective Index
3D711.47 ± 1.32180.91
W21.45 ± 0.26>71

These results highlight the potential of similar compounds in treating malaria, indicating a need for further exploration of their mechanisms.

The biological activity of this compound can be attributed to its ability to modulate cellular processes:

  • Inhibition of Chitin Synthesis: This mechanism underpins its antifungal activity.
  • Protein Interaction: The compound's structure allows it to bind to proteins involved in cancer pathways, potentially altering their function.
  • Enzyme Modulation: By interacting with enzymes, it may influence metabolic pathways critical for cell survival and proliferation.

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